molecular formula C20H17N3O4S2 B5210753 N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Cat. No.: B5210753
M. Wt: 427.5 g/mol
InChI Key: VWNWFHVWJHKHDW-QGOAFFKASA-N
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Description

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (above 180°C) .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c21-29(26,27)17-10-8-15(9-11-17)22-20(25)18(13-16-7-4-12-28-16)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)(H2,21,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWFHVWJHKHDW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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